molecular formula C8H8N2OS B025668 (2-Aminobenzo[d]thiazol-6-yl)methanol CAS No. 106429-07-6

(2-Aminobenzo[d]thiazol-6-yl)methanol

Cat. No. B025668
Key on ui cas rn: 106429-07-6
M. Wt: 180.23 g/mol
InChI Key: LPMULTSCZSOABY-UHFFFAOYSA-N
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Patent
USRE033948

Procedure details

110.5 g (0.613 mol) of 1a are stirred in 200 ml of THF with 319.8 g (3.678 mol) of manganese (IV) oxide at room temperature for 3 days. The reaction mixture is filtered, the residue on the filter is washed with THF, and the filtrate is evaporated in vacuo.
Name
Quantity
110.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
319.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[CH:7][C:5]=2[N:6]=1>C1COCC1.[O-2].[Mn+4].[O-2]>[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH:11]=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
110.5 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)CO
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
319.8 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the residue on the filter is washed with THF
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo

Outcomes

Product
Name
Type
Smiles
NC=1SC2=C(N1)C=CC(=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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